molecular formula C10H7NO2 B113261 2-Hydroxyquinoline-3-carbaldehyde CAS No. 91301-03-0

2-Hydroxyquinoline-3-carbaldehyde

Cat. No. B113261
M. Wt: 173.17 g/mol
InChI Key: VWHKEYXRRNSJTN-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

34 Grams of 3-formylcarbostyril was suspended in 800 ml of methanol, and 7.4 g of sodium borohydride was added gradually thereto under ice-cooled condition with stirring. The reaction mixture was further stirred under ice-cooling for 3 hours. The precipitated crystals were collected by filtration and recrystallized from methanol to obtain 33.2 g of 3-hydroxymethylcarbostyril in the form of colorless prism-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4](=[O:13])[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][C:3]1[C:4](=[O:13])[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C(NC2=CC=CC=C2C1)=O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooled condition
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(NC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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